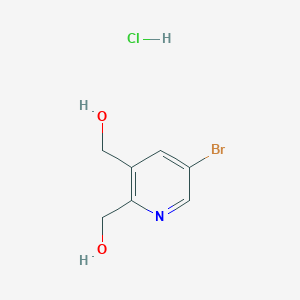

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride

Description

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is a brominated pyridine derivative featuring hydroxymethyl groups at positions 2 and 3 of the aromatic ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonate esters via reactions with methanesulfonic anhydride and triethylamine . Its molecular weight is approximately 218.1 g/mol (based on MS m/z = 218.1 [M+1]) . The compound’s structure includes a bromine atom at position 5, which enhances its reactivity in substitution reactions compared to non-halogenated analogs.

Properties

IUPAC Name |

[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZZPLHLBIDOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)CO)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356108-96-7 | |

| Record name | 2,3-Pyridinedimethanol, 5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356108-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The resulting compound is then subjected to further reactions to introduce the hydroxymethyl groups.

Industrial Production Methods

Industrial production methods for (5-Bromopyridine-2,3-diyl)dimethanol hydrochloride are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, or reduced to form methylene groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Scientific Research Applications

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and hydroxymethyl groups can participate in hydrogen bonding and other interactions, potentially affecting biological pathways and enzyme activities .

Comparison with Similar Compounds

Pyridoxine Hydrochloride

Structural Similarities and Differences: Pyridoxine hydrochloride (vitamin B6) shares a pyridine backbone but differs in substituents: it has a hydroxyl group at position 5, a methyl group at position 6, and hydroxymethyl groups at positions 3 and 4 . In contrast, (5-bromopyridine-2,3-diyl)dimethanol hydrochloride has bromine at position 5 and hydroxymethyl groups at positions 2 and 3.

Physical and Chemical Properties :

The bromine atom in the target compound increases its molecular weight and likely reduces water solubility compared to pyridoxine hydrochloride. The latter’s hydroxyl and methyl groups enhance its hydrophilicity, making it suitable for dietary and medicinal applications.

Hydantoin-Based UV Filters

Functional Group Comparison: Hydantoin derivatives (e.g., compound 3b in ) feature conjugated systems and ester groups, enabling UV absorption. While this compound lacks such conjugation, its hydroxymethyl groups allow derivatization into esters or sulfonates, similar to hydantoin synthesis pathways .

Reactivity and Stability :

- The target compound’s hydroxymethyl groups react with methanesulfonic anhydride to form sulfonate esters, a step critical in creating leaving groups for further reactions .

- Hydantoin derivatives prioritize photostability and solubility in macrogol for topical use, whereas the brominated compound’s stability is tailored for synthetic intermediates .

This compound

Biological Activity

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is a chemical compound characterized by a pyridine ring substituted with a bromine atom at the 5th position and two hydroxymethyl groups at the 2nd and 3rd positions. This unique structure enables it to act as a potential building block for various applications, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it could interfere with bacterial growth by inhibiting essential metabolic processes.

- Apoptosis Induction : It has been suggested that this compound may induce apoptosis in cancer cells through the activation of signaling pathways that promote cell death.

- Coordination Chemistry : The presence of nitrogen atoms and hydroxyl groups allows it to act as a bidentate ligand, potentially forming stable complexes with metal ions. These properties are significant for developing catalysts and materials with specific functionalities.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, palladium complexes formed with this ligand exhibited significant cytotoxicity in vitro, suggesting potential applications in cancer therapy .

Case Study: Synthesis and Characterization

A study focusing on the synthesis of palladium complexes involving this compound demonstrated its effectiveness as a nitrogen-donor ligand. The synthesized complexes were characterized using techniques such as NMR and mass spectrometry, revealing their stability and potential for further biological evaluation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Brominated pyridine with hydroxymethyl groups | Potential for metal coordination and catalysis |

| 5-Bromopyridine | Lacks hydroxymethyl groups | Less versatile in biological applications |

| 4-Aminopyridine | Amino group at position 4 | Exhibits different biological activity |

| 2-Hydroxypyridine | Hydroxyl group at position 2 | Limited coordination chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.